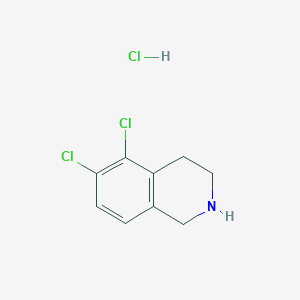
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTH) is a compound that is used in various scientific research applications, including biochemical and physiological studies. It is a member of the isoquinoline family and is synthesized by the reaction of isoquinoline-3-carboxylic acid and 2-chloro-5,6-dihydroxybenzaldehyde in an acid-catalyzed reaction. DCTH has a wide range of uses in the laboratory and has been studied for its potential therapeutic applications.
Scientific Research Applications
Anti-Inflammatory Applications
This compound has been reported to possess anti-inflammatory properties . It could potentially be used in the development of new drugs for treating inflammatory diseases.
Anti-Bacterial Applications
The compound has shown anti-bacterial activity . This suggests potential use in the development of new antibiotics or as an additive in products requiring antibacterial properties.
Anti-Viral Applications
Research has indicated that this compound has anti-viral properties . This could be significant in the development of antiviral drugs, particularly in the current global context of emerging viral diseases.
Anti-Fungal Applications
The compound has been found to have anti-fungal properties . This could be useful in the development of new antifungal medications or in agricultural applications to protect crops from fungal pathogens.
Anti-Cancer Applications
This compound has been reported to have anti-cancer properties . This suggests it could be used in the development of new cancer therapies.
Parkinson’s Disease Treatment
The compound has been identified as a ‘privileged scaffold’ in the design and synthesis of biologically active derivatives for Parkinson’s disease treatment .
Synthesis of Natural Products and Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, such as this compound, in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Lifitegrast Impurity
This compound is also known as Lifitegrast Impurity 5 . Lifitegrast is a medication used in the treatment of dry eyes. This suggests that the compound could be used in the development and manufacturing of this medication.
properties
IUPAC Name |
5,6-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLINOZZBISOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
73075-46-4 | |
| Record name | Isoquinoline, 5,6-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline](/img/structure/B3386343.png)
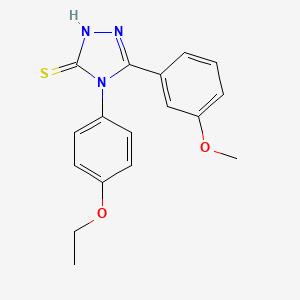
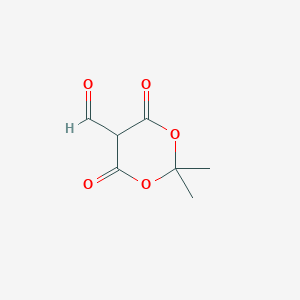

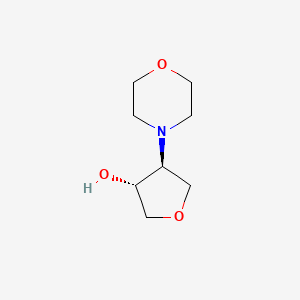
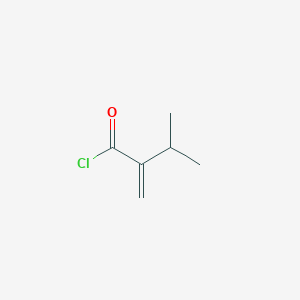

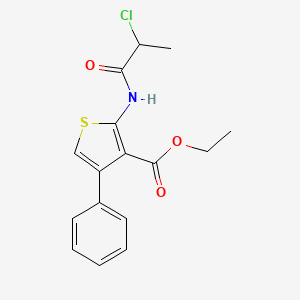
![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
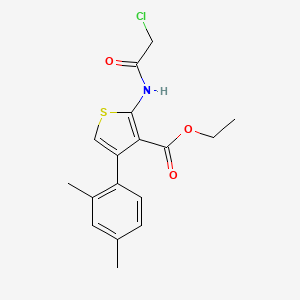
![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)
